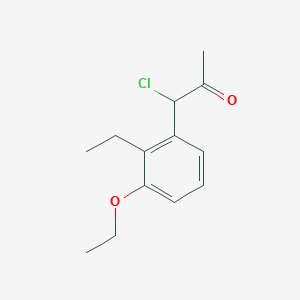
1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO2 and a molecular weight of 240.73 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and an ethyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
准备方法
The synthesis of 1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one can be achieved through several routes. One common method involves the Friedel-Crafts alkylation reaction, where chloroacetone reacts with 3-ethoxy-2-ethylbenzene in the presence of an aluminum chloride catalyst . This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroacetone.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
化学反应分析
1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.
相似化合物的比较
1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-phenyl-propan-2-one: This compound lacks the ethoxy and ethyl groups, making it less versatile in certain synthetic applications.
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one: This isomer has the ethoxy and ethyl groups in different positions, which can affect its reactivity and properties.
The unique combination of functional groups in this compound makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C13H17ClO2 |
|---|---|
分子量 |
240.72 g/mol |
IUPAC 名称 |
1-chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO2/c1-4-10-11(13(14)9(3)15)7-6-8-12(10)16-5-2/h6-8,13H,4-5H2,1-3H3 |
InChI 键 |
AMFFHHZRZLGMLX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC=C1OCC)C(C(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















